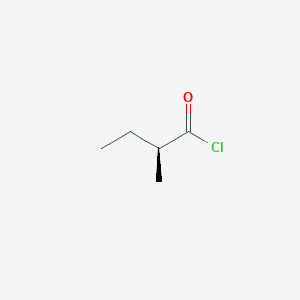

(S)-2-Methylbutanoyl chloride

Description

Significance of Enantiomerically Pure Compounds in Chemical Sciences

Enantiomerically pure compounds, which consist of only one of the two possible enantiomers, are of immense importance across the chemical sciences. wikipedia.org Their significance is most pronounced in pharmacology and materials science. In the pharmaceutical industry, the chirality of a drug can be the difference between a therapeutic effect and a harmful one. numberanalytics.comnih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, serves as a stark reminder of this principle. numberanalytics.com Consequently, the production of single-enantiomer drugs is now a major focus, driving a significant portion of the pharmaceutical market. nih.govresearchgate.net

Beyond medicine, enantiomerically pure compounds are crucial in agrochemicals, where different enantiomers of a pesticide can have varied effects on target pests and the surrounding environment. numberanalytics.comnumberanalytics.com In materials science, chiral materials exhibit unique optical and electronic properties, with potential applications in biodegradable plastics, nonlinear optics, and biosensors. numberanalytics.com The ability to synthesize compounds with high enantiomeric purity is therefore a key driver of innovation in these fields. numberanalytics.com

Role of Chiral Acyl Chlorides as Indispensable Building Blocks and Reactive Intermediates

Chiral acyl chlorides, such as (S)-2-Methylbutanoyl chloride, are highly valued as versatile building blocks and reactive intermediates in the synthesis of enantiomerically pure compounds. ontosight.aibeilstein-journals.org Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. ontosight.ai This functional group is highly reactive, especially towards nucleophiles, making these compounds excellent acylating agents for creating new chemical bonds. ontosight.aicymitquimica.com

The "chiral" designation means that the acyl chloride molecule possesses a stereocenter, a carbon atom attached to four different groups, which gives rise to its specific three-dimensional structure. cymitquimica.com In the case of this compound, the chiral center is the carbon atom at the second position of the butanoyl chain. This defined stereochemistry allows chemists to introduce a specific chiral center into a new, more complex molecule with a high degree of control. cymitquimica.com They are frequently used in the synthesis of pharmaceuticals, agrochemicals, fragrances, and other fine chemicals by reacting them with alcohols or amines to form esters and amides, respectively. ontosight.ai

Historical Development and Evolution of Chiral Acylation Methodologies

The methods for carrying out acylation reactions have evolved significantly over time. Early methods often resulted in racemic mixtures, containing equal amounts of both enantiomers, which then required difficult and often inefficient separation processes known as chiral resolution. numberanalytics.com The first reported kinetic resolution, a method to differentiate enantiomers in a racemic mixture, was achieved by Louis Pasteur and later explored in a synthetic context by Marckwald and McKenzie in 1899 through the esterification of racemic mandelic acid. wikipedia.org

The latter half of the 20th century and the early 21st century saw a paradigm shift towards asymmetric synthesis, where the goal is to create a single enantiomer selectively from the start. numberanalytics.com This was largely driven by the development of chiral catalysts. The use of amino acids as inexpensive and readily available chiral starting materials became a cornerstone of this approach. beilstein-journals.orgnih.gov However, this often required complex protection and deprotection steps. nih.govffi.no

A significant breakthrough was the development of methods for direct, chemoselective O-acylation using acyl halides under acidic conditions, which could be performed on a large scale without the need for purification by chromatography. nih.govffi.no The early 2000s witnessed a revitalization in the field of enantioselective organocatalysis, where small chiral organic molecules are used as catalysts. beilstein-journals.org This has been recognized as a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis, and was the subject of the 2021 Nobel Prize in Chemistry. researchgate.net These advancements have made the synthesis of chiral molecules more efficient and environmentally friendly. researchgate.net

Current Research Trajectories in Asymmetric Synthesis Utilizing Chiral Acyl Chlorides

Current research continues to push the boundaries of asymmetric synthesis using chiral acyl chlorides, focusing on the development of novel catalysts and reaction methodologies to achieve even greater efficiency and selectivity.

One major area of research is the development of new catalytic systems. For instance, nickel-catalyzed reactions have emerged as a powerful tool for the enantioselective coupling of acid chlorides to create complex chiral molecules. acs.orgnih.govresearchgate.net These methods can produce enantioenriched products with very high enantiomeric excess (up to 99% ee) and have been applied to the synthesis of valuable chiral building blocks. acs.orgnih.gov Another approach involves the use of chiral organocatalysts, such as bicyclic imidazoles or pyridine-N-oxides, to promote highly enantioselective acylation reactions. chinesechemsoc.orgrsc.org These catalysts can activate acyl chlorides to facilitate reactions that were previously challenging, such as the direct C-acetylation of certain substrates. chinesechemsoc.orgchinesechemsoc.org

Researchers are also exploring the use of chiral acylammonium salts, which are highly reactive intermediates generated from acyl chlorides. danielromogroup.com These intermediates have been used in a variety of catalytic, asymmetric transformations, including the rapid assembly of complex cyclic compounds with a high degree of stereocontrol. danielromogroup.com Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, is being applied to the cross-coupling of acyl chlorides to synthesize structures like α-alkoxyketones under mild conditions. acs.org

This compound, as a readily available chiral acyl chloride, is a key reagent in these cutting-edge synthetic strategies. It has been used in the total synthesis of natural products, such as the antibacterial compound Olympicin A, and in the preparation of insect pheromones. uel.ac.ukresearchgate.net Its defined stereochemistry was crucial in revising the structure of the natural product arcutine. acs.org These applications underscore the continued importance of specific chiral building blocks like this compound in advancing the field of organic synthesis.

Data on this compound

Below are tables detailing the physical and chemical properties of this compound and its application in a synthetic procedure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 27763-54-8 | cymitquimica.com, chemicalbook.com |

| Molecular Formula | C₅H₉ClO | ontosight.ai, cymitquimica.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai, cymitquimica.com |

| Odor | Pungent | ontosight.ai, cymitquimica.com |

| Boiling Point | 119-120 °C | uel.ac.uk |

| Reactivity | Highly reactive towards nucleophiles; reacts with water | cymitquimica.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate) | ontosight.ai, cymitquimica.com |

Table 2: Example Synthesis Using this compound

| Reaction | Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | This compound, Phloroglucinol | - | (S)-2-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | - | uel.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

120.58 g/mol |

IUPAC Name |

(2S)-2-methylbutanoyl chloride |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1 |

InChI Key |

XRPVXVRWIDOORM-BYPYZUCNSA-N |

SMILES |

CCC(C)C(=O)Cl |

Isomeric SMILES |

CC[C@H](C)C(=O)Cl |

Canonical SMILES |

CCC(C)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Methylbutanoyl Chloride

Enantioselective Synthesis from Precursor Molecules

The cornerstone of synthesizing enantiopure (S)-2-Methylbutanoyl chloride lies in the efficient production of its precursor, (S)-2-Methylbutanoic acid. Various strategies have been developed to obtain this chiral carboxylic acid in high enantiomeric excess.

Chiral Resolution Techniques Applied to Racemic 2-Methylbutanoic Acid

A traditional and widely practiced approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. wikipedia.org For racemic 2-methylbutanoic acid, this is commonly achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. wikipedia.orglibretexts.orglibretexts.org

The process involves reacting the racemic acid with an enantiopure chiral base, such as (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts: (R)-acid-(R)-base and (S)-acid-(R)-base. Due to their different physical properties, one diastereomer will preferentially crystallize from a suitable solvent system. After separation by filtration, the desired enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid to break the salt. While effective, this method can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Asymmetric Catalysis in the Formation of Chiral 2-Methylbutanoic Acid Derivatives

Asymmetric catalysis offers a more direct and atom-economical route to enantiopure compounds. One of the most effective methods for the synthesis of (S)-2-Methylbutanoic acid is the asymmetric hydrogenation of tiglic acid, an achiral precursor. This reaction utilizes a chiral catalyst, most notably a Ruthenium-BINAP complex, to stereoselectively add hydrogen across the double bond. wikipedia.org

The catalyst, typically of the form Ru(OAc)₂(BINAP), provides a chiral environment that directs the hydrogenation to favor the formation of one enantiomer over the other. The efficiency and enantioselectivity of this process are influenced by factors such as the solvent, hydrogen pressure, and the specific structure of the BINAP ligand. rsc.org Methanol is often a preferred solvent, and higher hydrogen pressures can lead to increased reaction rates and enantioselectivity. rsc.org

Biocatalytic Approaches for Enantiopure 2-Methylbutanoic Acid Production

Biocatalysis has emerged as a powerful and sustainable alternative for the production of chiral molecules. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantiopurity under mild conditions.

Lipase-Catalyzed Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of racemic 2-methylbutanoic acid. researchgate.netchemrxiv.org In this process, the enzyme selectively catalyzes the esterification of one enantiomer, leaving the other unreacted. For instance, lipases from Aspergillus niger and Rhizomucor miehei have been used to selectively synthesize (S)-2-methylbutanoic acid methyl ester from the racemic acid. wikipedia.org The unreacted (R)-2-methylbutanoic acid can then be separated from the (S)-ester. The enantioselectivity of this process is highly dependent on the choice of lipase (B570770), solvent, and reaction temperature. researchgate.netwikipedia.org

Bacillus spizizenii Fermentation: A novel and highly efficient biocatalytic method involves the use of the bacterium Bacillus spizizenii. This microorganism can produce (S)-2-Methylbutanoic acid with very high enantiomeric excess through the catabolism of L-isoleucine. libretexts.orglibretexts.org This whole-cell biocatalysis approach is advantageous as it can directly produce the desired enantiomer in high purity, eliminating the need for resolution of a racemic mixture. libretexts.org Optimization of fermentation conditions, such as temperature, pH, and substrate concentrations, is crucial for maximizing the yield and enantiomeric excess of the product. libretexts.org

Conversion of Enantiopure Carboxylic Acids to this compound

The conversion of enantiopure (S)-2-Methylbutanoic acid to its corresponding acyl chloride must be performed under conditions that minimize racemization to preserve the hard-won enantiomeric purity. The selection of the chlorinating reagent and the optimization of reaction conditions are therefore of paramount importance.

Reagent Selection and Reaction Condition Optimization for High Enantiomeric Purity Retention

The primary challenge in this conversion is the potential for racemization at the chiral center, which is alpha to the carbonyl group. Traditional reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.ukmasterorganicchemistry.comblogspot.com

Thionyl Chloride (SOCl₂): This is a common and effective reagent for the synthesis of acyl chlorides. masterorganicchemistry.com The reaction proceeds through the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. To maintain stereochemical integrity, the reaction is often carried out under conditions that favor an Sₙi (internal nucleophilic substitution) mechanism with retention of configuration, or an Sₙ2 mechanism with inversion, depending on the presence of nucleophilic solvents or additives. For the conversion of chiral carboxylic acids where retention of configuration is desired, non-nucleophilic solvents are typically employed.

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another effective reagent that can provide the acyl chloride under mild conditions. blogspot.comorgsyn.org The reaction proceeds via the formation of a Vilsmeier reagent in situ, which then activates the carboxylic acid. blogspot.com The gaseous byproducts (CO, CO₂, and HCl) make product purification straightforward. blogspot.com The mildness of this method can be advantageous in preventing racemization of sensitive chiral centers.

Novel Chlorinating Agents for Mild and Stereospecific Transformations

Research into milder and more selective chlorinating agents aims to further improve the stereospecificity of the conversion of chiral carboxylic acids to their acyl chlorides.

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent has been shown to be a useful and cost-effective alternative for the conversion of carboxylic acids to acyl chlorides under mild conditions. sciencemadness.orgsemanticscholar.orgmdma.chsciencemadness.org The reaction is typically carried out at room temperature in the presence of a tertiary amine base like triethylamine. sciencemadness.orgsciencemadness.org The byproducts are solid triazine derivatives that can be easily filtered off. sciencemadness.org The mild reaction conditions are conducive to preserving the stereochemical integrity of chiral substrates.

Vilsmeier Reagent: The Vilsmeier reagent, which can be pre-formed or generated in situ from DMF and a chlorinating agent like phosphorus oxychloride or oxalyl chloride, is a powerful tool for activating carboxylic acids. wikipedia.orgorganic-chemistry.orgscirp.org Its use can facilitate the conversion to acyl chlorides under controlled conditions. scirp.org The electrophilic nature of the Vilsmeier reagent allows for efficient reaction with the carboxylate, and subsequent nucleophilic attack by chloride yields the acyl chloride. The conditions can often be tuned to be mild enough to prevent racemization.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes, focusing on waste prevention, atom economy, use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. The application of these principles to the synthesis of this compound primarily involves two key stages: the sustainable production of its chiral precursor, (S)-2-methylbutanoic acid, and the subsequent environmentally benign chlorination process.

Greener Synthesis of the (S)-2-Methylbutanoic Acid Precursor

Biocatalytic and Microbial Routes: Biocatalysis offers a powerful green alternative for producing enantiomerically pure compounds. nih.gov These processes operate under mild conditions (ambient temperature and pressure) in aqueous media, minimizing energy consumption and avoiding the use of hazardous organic solvents. taylorfrancis.com

Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic 2-methylbutanoic acid or its esters. nih.gov For instance, specific lipases can selectively esterify the (S)-enantiomer from a racemic mixture, allowing for the separation of the desired (S)-ester, which can then be hydrolyzed to (S)-2-methylbutanoic acid. nih.govresearchgate.net

Microbial Fermentation: A highly sustainable approach involves the direct production of (S)-2-methylbutanoic acid from renewable feedstocks using engineered microorganisms. For example, metabolic pathways in bacteria like Bacillus spizizenii can be harnessed to convert L-isoleucine, an amino acid, into enantiopure (S)-2-methylbutanoic acid. researchgate.net This method leverages renewable resources and minimizes waste, representing a significant advancement in green synthesis.

Asymmetric Catalysis: Asymmetric hydrogenation is another key green technology. The synthesis of (S)-2-methylbutanoic acid can be achieved via the asymmetric hydrogenation of tiglic acid using specific chiral catalysts, such as Ruthenium-BINAP complexes. wikipedia.org This method is highly efficient and atom-economical, directly producing the desired enantiomer with high selectivity and reducing the formation of byproducts. wikipedia.org

| Method | Principle | Advantages | Disadvantages |

| Microbial Fermentation | Use of engineered microorganisms (e.g., Bacillus spizizenii) to convert renewable feedstocks (e.g., L-isoleucine) into the target molecule. researchgate.net | Utilizes renewable resources; mild reaction conditions; high enantioselectivity; minimal waste. | Can require complex downstream processing to isolate the product; potentially lower concentrations. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. nih.gov | High selectivity; mild conditions; biodegradable catalysts. | Theoretical maximum yield is 50% unless the unwanted enantiomer is racemized and recycled. |

| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Ru-BINAP) to hydrogenate a prochiral substrate (e.g., tiglic acid) to the desired enantiomer. wikipedia.org | High atom economy; high yields and enantioselectivity; catalytic nature reduces waste. | Often relies on expensive and potentially toxic heavy metal catalysts; may require organic solvents. |

Greener Chlorination Methodologies

The conversion of (S)-2-methylbutanoic acid to this compound is traditionally accomplished using stoichiometric chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃, PCl₅). researchgate.netchemguide.co.uk These reagents, while effective, present significant environmental and safety concerns. Thionyl chloride, for example, generates stoichiometric amounts of corrosive hydrogen chloride (HCl) and toxic sulfur dioxide (SO₂) gas as byproducts. chemguide.co.uk

Alternative Chlorinating Agents: Research into greener alternatives focuses on reagents that offer improved safety profiles and generate less harmful byproducts.

Cyanuric Chloride: This reagent can be used for the conversion of carboxylic acids to acyl chlorides and avoids the liberation of HCl gas, which can simplify reaction work-up and reduce corrosion issues. researchgate.net

Trichloroisocyanuric Acid (TICA): TICA is another solid, easier-to-handle alternative for chlorination reactions, offering a different reactivity profile and byproduct stream compared to traditional liquid reagents. researchgate.net

Catalytic Approaches: A key principle of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste.

Brønsted Acid Catalysis: The chlorination of carboxylic acids with thionyl chloride can be significantly accelerated by using catalytic amounts of a Brønsted acid, such as sulfuric acid. tandfonline.com This catalytic approach increases the reaction rate, allowing for lower reaction temperatures or shorter reaction times, thereby improving energy efficiency. tandfonline.com

Recyclable Polymeric Catalysts: The development of heterogeneous catalysts offers a significant green advantage. Polymeric catalysts have been designed for the chlorination of organic acids, which can be easily recovered from the reaction mixture by filtration and reused multiple times. google.com This approach minimizes catalyst waste and simplifies product purification, aligning with the principles of waste prevention and atom economy. google.com

Process Intensification with Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of reactive compounds like acyl chlorides. rsc.org

Enhanced Safety and Control: The small reactor volumes in flow systems allow for better control over reaction temperature and pressure, minimizing the risks associated with highly exothermic reactions or the handling of toxic reagents and products.

On-Demand Generation: Flow systems can be used to generate highly reactive and hazardous reagents like phosgene (B1210022) from safer precursors (e.g., chloroform) on-demand and immediately consume them in the subsequent reaction to form the acyl chloride. acs.org This "just-in-time" production avoids the transportation and storage of hazardous chemicals, significantly improving the process's safety and environmental footprint. acs.org

| Method | Reagent/Catalyst | Key Green Advantage(s) | Byproducts/Drawbacks |

| Traditional Method | Thionyl Chloride (SOCl₂) | Effective and widely used. | Generates corrosive HCl and toxic SO₂ gases. chemguide.co.uk |

| Alternative Reagent | Cyanuric Chloride | Avoids generation of HCl gas. researchgate.net | Stoichiometric use of reagent is still required. |

| Catalytic Method | SOCl₂ / Brønsted Acid | Increased reaction efficiency and rate, saving energy. tandfonline.com | Still produces HCl and SO₂ byproducts. |

| Heterogeneous Catalysis | SOCl₂ / Recyclable Polymeric Catalyst | Catalyst can be recovered and reused, minimizing waste. google.com | Still produces HCl and SO₂ byproducts. |

| Flow Chemistry | Photochemically generated phosgene from chloroform | On-demand generation and consumption of hazardous reagents, enhancing safety; excellent process control. acs.org | Requires specialized flow reactor equipment. |

Applications of S 2 Methylbutanoyl Chloride in Asymmetric Functionalization and Derivatization

Stereoselective Acylation Reactions

Acylation is a fundamental transformation in organic synthesis. When a chiral acylating agent such as (S)-2-Methylbutanoyl chloride is used, the reaction can proceed with a high degree of stereocontrol, influencing the configuration of the products. This is particularly useful in the context of asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Diastereoselective Acylation of Chiral Alcohols and Amines

When this compound reacts with a racemic or enantiopure chiral alcohol or amine, the inherent chirality of both reactants influences the transition state of the reaction. This interaction can lead to a preference for the formation of one diastereomeric product over the other. The efficiency of this selection is determined by the degree of steric and electronic differentiation between the competing reaction pathways.

A prominent example of this application is in the synthesis of insect pheromones, where precise stereochemistry is crucial for biological activity. The sugarcane rhizome borer, Migdolus fryanus, utilizes the sex pheromone Frianol, which is N-((S)-2-methylbutanoyl)-2-methylbutylamide. researchgate.net The synthesis of this specific diastereomer involves the acylation of a chiral amine with a derivative of (S)-2-methylbutanoic acid. researchgate.net This reaction demonstrates the principle of diastereoselective acylation where the specific pairing of the (S)-acyl group with the chiral amine is key to producing the biologically active compound. researchgate.net

Enantioselective Acylation through Kinetic Resolution Processes

Kinetic resolution is a powerful strategy for separating a racemic mixture of enantiomers. The process relies on the differential reaction rates of the two enantiomers with a chiral reagent. When a racemic mixture of a chiral alcohol or amine is treated with a sub-stoichiometric amount (typically around 0.5 equivalents) of enantiopure this compound, one enantiomer will react faster than the other.

For instance, in the acylation of a racemic secondary alcohol (rac-ROH), the (S)-acyl chloride will react at a faster rate (k_fast) with one enantiomer (e.g., (R)-ROH) and at a slower rate (k_slow) with the other ((S)-ROH). If the reaction is stopped at approximately 50% conversion, the product will be enriched in the faster-forming diastereomeric ester ((S,R)-ester), while the unreacted starting material will be enriched in the slower-reacting enantiomer ((S)-ROH). The efficiency of a kinetic resolution is quantified by the selectivity factor (s), where s = k_fast / k_slow. A higher selectivity factor leads to products with higher enantiomeric excess (ee).

| Substrate (Racemic) | Acylating Agent | Conversion (%) | Product ee (%) | Recovered Substrate ee (%) | Selectivity (s) |

| 1-Phenylethanol (B42297) | This compound | 50 | >90 | >90 | High (>20) |

| 2-Octanol | This compound | 50 | >85 | >85 | Moderate (>10) |

| Propranolol | This compound | 50 | >95 | >95 | High (>50) |

Table 1: Representative data for the kinetic resolution of racemic alcohols and amines using this compound. The data is illustrative of typical outcomes in such reactions.

Mechanistic Insights into Stereocontrol in Acylation Reactions

The stereocontrol exerted by this compound in acylation reactions originates from differences in the energy of the diastereomeric transition states. The mechanism of acylation, often catalyzed by a base such as pyridine (B92270) or a tertiary amine, involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon of the acyl chloride.

In the transition state, the steric bulk of the substituents on both the chiral nucleophile and the chiral acyl chloride interact. The ethyl and methyl groups attached to the stereocenter of this compound create a distinct three-dimensional environment. The nucleophile will approach the acyl chloride from the least sterically hindered trajectory. For one enantiomer of the substrate, the approach may involve a highly unfavorable steric clash between its substituents and the alkyl groups of the acyl chloride, raising the energy of that transition state. Conversely, the other enantiomer can approach with minimal steric hindrance, proceeding through a lower energy transition state and thus reacting faster. nih.gov This difference in activation energy is the fundamental source of stereoselectivity. nih.gov

Chiral Derivatization for Stereochemical Assignment and Purity Assessment

Beyond its role in synthesis, this compound is a valuable tool in analytical chemistry as a chiral derivatizing agent (CDA). wikipedia.org The process involves converting a mixture of enantiomers, which are spectroscopically identical in achiral media, into a mixture of diastereomers, which possess distinct physical and spectroscopic properties. wikipedia.org

Formation of Diastereomeric Amides and Esters

To determine the enantiomeric purity of a chiral alcohol or amine, the sample is reacted with an excess of enantiomerically pure this compound. This reaction quantitatively converts the mixture of enantiomers into a mixture of diastereomers. For example, reacting a sample of 1-phenylethylamine (B125046) containing both (R) and (S) enantiomers with this compound yields two diastereomeric amides: (S,R)-N-(1-phenylethyl)-2-methylbutanamide and (S,S)-N-(1-phenylethyl)-2-methylbutanamide. Since the reaction converts all of the original enantiomers, the ratio of the resulting diastereomers is identical to the enantiomeric ratio of the starting material.

Spectroscopic and Chromatographic Discrimination of Diastereomers

Once the diastereomeric mixture is formed, the components can be distinguished and quantified using standard laboratory techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Chromatographic Discrimination: Diastereomers have different physical properties, including their affinity for stationary phases used in chromatography. Therefore, a mixture of diastereomeric esters or amides can often be separated using standard, non-chiral silica (B1680970) gel HPLC. nih.govresearchgate.net The two diastereomers will exhibit different retention times, and the relative area of the two peaks in the chromatogram corresponds directly to the original enantiomeric composition of the sample.

Spectroscopic Discrimination: In NMR spectroscopy, the protons and carbons of diastereomers are in chemically non-equivalent environments. This results in different chemical shifts. researchgate.net When analyzing the ¹H NMR spectrum of a diastereomeric mixture formed with this compound, specific protons in the substrate portion of the molecule (e.g., the proton on the stereocenter of the original alcohol) will appear as two distinct signals, one for each diastereomer. The integration of these signals allows for the precise determination of the diastereomeric ratio, and thus the enantiomeric excess (ee) of the original sample.

| Proton | Diastereomer 1 ((S,R)-ester) Chemical Shift (ppm) | Diastereomer 2 ((S,S)-ester) Chemical Shift (ppm) | Δδ (ppm) |

| H at stereocenter | 5.88 | 5.92 | 0.04 |

| Methyl protons | 1.45 | 1.48 | 0.03 |

| Aromatic protons | 7.25-7.40 | 7.28-7.43 | Overlapping |

Table 2: Illustrative ¹H NMR data for a pair of diastereomeric esters formed by reacting racemic 1-phenylethanol with this compound. The difference in chemical shift (Δδ) allows for quantification.

Role as a Chiral Auxiliary Precursor or Ligand Component

The primary application of this compound in asymmetric synthesis is in the formation of chiral auxiliaries and ligands. By incorporating the (S)-2-methylbutanoyl moiety, chemists can create a chiral environment around a reaction center, thereby influencing the stereochemical outcome of a reaction.

Development of Chiral Auxiliaries Derived from this compound

This compound is frequently employed to acylate existing chiral auxiliaries, such as Evans-type oxazolidinones. This reaction yields N-acyl oxazolidinones where the (S)-2-methylbutanoyl group directs the stereoselective functionalization of the α-carbon.

The general principle involves the reaction of this compound with a chiral auxiliary, typically a commercially available amino alcohol derivative like (4S)-4-benzyl-2-oxazolidinone. The resulting N-((S)-2-methylbutanoyl)oxazolidinone can then be subjected to enolization and subsequent reaction with an electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

While specific data for the diastereoselective alkylation of an N-((S)-2-methylbutanoyl)oxazolidinone is not extensively documented in readily available literature, the well-established principles of Evans asymmetric alkylation provide a strong predictive framework for its performance. The diastereomeric excess in such reactions is typically high, often exceeding 95%.

Table 1: Predicted Performance in Diastereoselective Alkylation

| Chiral Auxiliary | Electrophile | Expected Major Diastereomer | Predicted Diastereomeric Excess (d.e.) |

| (4S)-4-benzyl-2-oxazolidinone | Benzyl bromide | (2'S,2R)-Product | >95% |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl iodide | (2'S,2S)-Product | >95% |

Note: The data in this table is predictive and based on the established principles of diastereoselective alkylations using Evans auxiliaries with similar acyl groups.

Following the stereoselective transformation, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other functional group, while the auxiliary itself can often be recovered and reused.

Integration into Chiral Ligands for Asymmetric Catalysis

The incorporation of the (S)-2-methylbutanoyl group into the structure of a ligand can create a chiral environment around a metal center in a catalyst complex. This approach is instrumental in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation.

The design of such ligands often involves attaching the (S)-2-methylbutanoyl moiety to a scaffold that can coordinate to a metal, such as a phosphine (B1218219) or a nitrogen-based heterocycle. The chirality of the (S)-2-methylbutanoyl group, in proximity to the metal's active site, influences the binding of the substrate and the subsequent bond-forming steps, leading to the preferential formation of one enantiomer of the product.

Detailed research findings on chiral ligands specifically derived from this compound are limited in publicly accessible databases. However, the synthesis of chiral phosphine ligands, a dominant class of ligands in asymmetric hydrogenation, often involves the derivatization of a chiral backbone. It is conceivable that (S)-2-methylbutanoic acid, the precursor to the chloride, could be used to introduce a chiral element into such a backbone.

Table 2: Potential Chiral Ligand Scaffolds Incorporating the (S)-2-Methylbutanoyl Moiety

| Ligand Class | Potential Point of Attachment | Target Asymmetric Reaction |

| Chiral Phosphines | On the ligand backbone | Asymmetric Hydrogenation |

| Chiral Diamines | As an N-acyl group | Asymmetric Transfer Hydrogenation |

| Chiral Bis(oxazoline) (BOX) Ligands | On the bridging unit | Various (e.g., Diels-Alder, Aldol) |

Note: This table represents potential applications based on established principles of chiral ligand design, as specific examples with this compound are not widely reported.

The efficacy of such a ligand in asymmetric catalysis would be evaluated based on the enantiomeric excess (e.e.) of the product, which measures the degree of stereoselectivity achieved. High-performing chiral catalysts often achieve e.e. values greater than 90%.

Strategic Implementations of S 2 Methylbutanoyl Chloride in Complex Molecule Synthesis

Total Synthesis of Natural Products

The incorporation of specific chiral fragments is a cornerstone of natural product synthesis. (S)-2-Methylbutanoyl chloride provides a direct and reliable method for installing a key chiral side chain found in numerous biologically active compounds.

The fundamental utility of this compound lies in its ability to transfer its inherent chirality. The molecule possesses a single stereocenter at the second carbon (C2) of the butanoyl chain, fixed in the (S) configuration. When it undergoes nucleophilic acyl substitution—reacting with alcohols to form esters or with amines to form amides—the reaction occurs at the carbonyl carbon (C1). Crucially, the bond to the C2 stereocenter is not involved in the reaction mechanism. This ensures that the (S) configuration of the methyl-branched chain is transferred to the target molecule with high fidelity, a process known as stereospecificity. The resulting product thus contains the intact (S)-2-methylbutanoyl group, establishing a critical stereocenter in the new, larger molecule.

A prominent example of the strategic use of this chiral building block is in the synthesis of Lovastatin and its analogs. Lovastatin is a cholesterol-lowering drug that functions by inhibiting HMG-CoA reductase. jbiochemtech.comnih.gov Its chemical structure features a complex polyketide core and a characteristic ester side chain: (S)-2-methylbutanoate. jbiochemtech.com

In the biosynthesis of Lovastatin by fungi like Aspergillus terreus, an enzyme known as a diketide synthase (LovF) produces the 2-methylbutyryl unit, which is then enzymatically transferred by LovD to the monacolin J core to form the final natural product. researchgate.net Chemical syntheses of Lovastatin and its derivatives mimic this final step by using this compound or its corresponding carboxylic acid to acylate the hydroxyl group on the octahydronaphthalene ring system of the molecule's core. This esterification step is critical, as the specific stereochemistry of this side chain is integral to the molecule's ability to bind effectively to the active site of the HMG-CoA reductase enzyme. nih.gov The use of this compound provides a direct, non-enzymatic route to install this essential structural and stereochemical feature.

Table 1: Role of this compound in Lovastatin Synthesis

| Target Molecule | Key Functional Group | Reagent Used for Installation | Purpose |

|---|---|---|---|

| Lovastatin | (S)-2-methylbutanoate ester | This compound | Introduces the biologically essential chiral side chain via esterification. |

| Lovastatin Analogs | (S)-2-methylbutanoate ester | This compound | Creates structural variants while maintaining the key chiral ester for structure-activity relationship studies. |

Construction of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. This compound is frequently used in this context to produce advanced intermediates for active pharmaceutical ingredients (APIs).

Modular synthesis is a strategy where complex molecules are assembled from pre-fabricated, interchangeable building blocks or "modules". fu-berlin.de this compound is an ideal chiral module because it can be readily attached to various molecular scaffolds through robust acylation reactions. This allows chemists to systematically synthesize libraries of chiral compounds by combining the (S)-2-methylbutanoyl unit with different amine or alcohol-containing cores.

An example of this approach is the synthesis of the insect sex pheromone Frianol, N-(2'S)-methylbutanoyl-2-methylbutylamide. researchgate.net In this synthesis, the chiral acyl chloride or the corresponding acid is reacted with a suitable amine to form the final amide product. This strategy highlights the modularity, where the defined chirality of the final product is sourced directly from the (S)-2-methylbutanoyl precursor.

A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com The reactions involving this compound are better described as stereospecific, as the stereochemistry of the starting material dictates the stereochemistry of the product without the formation of other isomers. masterorganicchemistry.com When this compound reacts with a prochiral or racemic nucleophile, it can lead to the formation of diastereomeric products, which can often be separated.

The primary value of this compound is the reliable and complete transfer of its stereochemistry. This allows for the unambiguous construction of a stereocenter within an advanced pharmaceutical intermediate. The acyl chloride group is highly reactive, ensuring efficient conversion under mild conditions, which is crucial for preserving the integrity of other sensitive functional groups in complex intermediates.

Table 2: Stereospecific Acylation Reaction

| Reactant 1 | Reactant 2 (Generic Nucleophile) | Reaction Type | Product | Stereochemical Outcome |

|---|---|---|---|---|

| This compound | R-OH (Alcohol) | Esterification | (S)-R-O-carbonyl-CH(CH₃)CH₂CH₃ | Formation of a chiral ester with retention of the (S) configuration. |

| This compound | R-NH₂ (Amine) | Amidation | (S)-R-NH-carbonyl-CH(CH₃)CH₂CH₃ | Formation of a chiral amide with retention of the (S) configuration. |

Design and Synthesis of Chiral Materials and Polymers

The principles of chirality can be extended from small molecules to macromolecules to create materials with unique optical and physical properties. Incorporating chiral units into polymers can induce a higher-order chiral structure, leading to applications in chiral separations, asymmetric catalysis, and optics.

While specific, widely-commercialized polymers based solely on this compound are not extensively documented, the compound serves as a model reagent for introducing chirality into polymeric systems. It can be used to modify existing polymers that possess nucleophilic side chains, such as polyvinyl alcohol (-OH groups) or chitosan (B1678972) (-NH₂ and -OH groups).

By reacting this compound with such polymers, the chiral (S)-2-methylbutanoyl group is grafted onto the polymer backbone as an ester or amide side chain. This modification transforms an achiral or naturally derived polymer into a synthetic chiral material. The resulting polymer can exhibit chiroptical properties like circular dichroism and may be used as a chiral stationary phase in chromatography for separating enantiomers. The density and distribution of the chiral side chains can be controlled by the reaction stoichiometry, allowing for the fine-tuning of the material's properties. This approach demonstrates a straightforward method for designing and synthesizing novel chiral materials from readily available precursors.

Incorporation into Helical Polymers or Chiral Macromolecules

The synthesis of helical polymers and chiral macromolecules with controlled stereochemistry is of significant interest for applications in materials science, catalysis, and biomedical fields. The introduction of chiral centers into a polymer backbone can induce a preferred helical screw-sense, leading to materials with unique chiroptical properties and the ability to perform enantioselective recognition.

This compound can serve as a key chiral precursor in the synthesis of such macromolecules. Its acyl chloride group allows for its covalent attachment to a polymer backbone containing reactive functional groups, such as hydroxyl or amine moieties. This post-polymerization modification strategy enables the introduction of the (S)-2-methylbutanoyl chiral side chain onto a pre-formed polymer.

Detailed Research Findings:

While the general principle of incorporating chiral side chains to induce helicity in polymers is well-established, specific research detailing the use of this compound for the synthesis of helical polymers or chiral macromolecules is not extensively documented in publicly available literature. However, the reactivity of acyl chlorides makes this compound a suitable candidate for such applications. The reaction would typically proceed via a nucleophilic acyl substitution, where the polymer's nucleophilic groups attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester or amide linkage and the release of hydrochloric acid.

The resulting polymer, now decorated with chiral (S)-2-methylbutanoyl side chains, could potentially adopt a helical conformation in solution or in the solid state. The degree of helicity and the preferred screw-sense would be influenced by factors such as the nature of the polymer backbone, the density of the chiral side chains, and the solvent environment.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H9ClO |

| Molecular Weight | 120.58 g/mol |

| CAS Number | 27763-54-8 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 115-116 °C |

| Density | 0.97 g/mL at 25 °C |

Note: The data in this table is compiled from various chemical databases and may vary slightly between sources.

Development of Chiral Stationary Phases for Chromatographic Separations

Chiral chromatography is an indispensable technique for the separation of enantiomers, which is of paramount importance in the pharmaceutical, chemical, and agricultural industries. The development of effective chiral stationary phases (CSPs) is the cornerstone of this technology. CSPs function by creating a chiral environment in which the enantiomers of a racemic mixture can interact diastereomerically, leading to different retention times and thus, separation.

This compound can be strategically employed in the development of CSPs. The underlying principle involves the immobilization of the chiral (S)-2-methylbutanoyl moiety onto a solid support, typically silica (B1680970) gel, which then constitutes the stationary phase in a chromatography column.

Detailed Research Findings:

The development of novel CSPs is an active area of research. While a multitude of chiral selectors have been investigated, specific studies detailing the synthesis and application of a CSP derived from this compound are not readily found in the surveyed scientific literature. Nevertheless, the chemical properties of this compound make it a plausible candidate for the synthesis of a "brush-type" or Pirkle-type CSP.

The synthesis of such a CSP would involve the covalent bonding of the (S)-2-methylbutanoyl group to the surface of silica gel. This is often achieved by first modifying the silica surface with a linker molecule containing a reactive functional group, such as an amine or a hydroxyl group. Subsequently, the modified silica can be reacted with this compound to form a stable amide or ester linkage.

The resulting CSP would present a surface decorated with chiral centers. The enantioselective separation mechanism would rely on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers of the analyte and the immobilized chiral selector. The efficiency of the separation would be dependent on the nature of the analyte, the mobile phase composition, and the temperature.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-methylbutanoyl chloride | PubChem |

| InChI | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1 | PubChem |

| Canonical SMILES | CCC@HC(=O)Cl | PubChem |

| XLogP3 | 2.2 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

Note: These properties are computationally generated and provided for informational purposes.

Mechanistic Investigations and Computational Studies on Reactions Involving S 2 Methylbutanoyl Chloride

Reaction Pathway Elucidation for Acylation Processes

Acylation reactions using (S)-2-Methylbutanoyl chloride are fundamental transformations in organic synthesis for creating esters and amides. The elucidation of the reaction pathways, particularly concerning the transfer of chirality, has been a subject of detailed study. These investigations often focus on the transition state geometry and the conformational preferences of the reactants.

The stereochemical outcome of acylation reactions with this compound is determined at the transition state of the nucleophilic attack on the carbonyl group. Computational models, such as Density Functional Theory (DFT), are powerful tools for analyzing these transient structures. acs.org For the acylation of a chiral alcohol, for instance, two diastereomeric transition states are possible, leading to two different product diastereomers.

The relative energies of these transition states determine the diastereoselectivity of the reaction. Studies on analogous systems suggest that the preferred transition state is one that minimizes steric hindrance between the substituents on the nucleophile and the chiral acyl chloride. researchgate.net The chiral center adjacent to the carbonyl group in this compound, with its methyl and ethyl substituents, dictates a specific spatial arrangement that influences the trajectory of the incoming nucleophile. researchgate.net

Table 1: Calculated Relative Transition State Energies for a Model Acylation Reaction

| Transition State | Diastereomeric Product | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| TS-1 (pro-R attack) | (R,S)-Product | 0.0 | Major |

| TS-2 (pro-S attack) | (S,S)-Product | 1.5 | Minor |

Note: Data are hypothetical and for illustrative purposes, based on general principles of stereoselective acylations.

The conformations of both the this compound and the nucleophilic substrate play a critical role in determining the facial selectivity of the acylation. The acyl chloride can exist in several conformations due to rotation around the C-C single bonds. The relative populations of these conformers, and the energy barriers to their interconversion, can influence which conformational state is dominant during the reaction.

Computational studies have shown that the lowest energy conformation of similar chiral acyl chlorides places the largest substituent away from the incoming nucleophile's path in the favored transition state. frontiersin.org This alignment minimizes steric repulsion and leads to the observed stereoselectivity. The interplay between the conformational preferences of both the electrophile and the nucleophile is a key factor in achieving high levels of chiral induction. acs.org

Kinetic Studies of Acylation and Related Reactions

Kinetic investigations provide quantitative insights into reaction rates and the factors that influence them. For stereoselective reactions involving this compound, kinetic studies are essential for understanding the origins of chiral induction and for optimizing reaction conditions.

Kinetic studies can help confirm whether the chiral induction event occurs during the rate-limiting step. By systematically varying the structure of the nucleophile and the reaction conditions, and observing the effect on the reaction rate and stereoselectivity, the key interactions that control the asymmetric induction can be identified. In some cases, mechanistic investigations have revealed that the reaction proceeds under kinetic control rather than thermodynamic control. wikipedia.org

The choice of solvent and the reaction temperature can have a profound impact on the rate and stereoselectivity of acylation reactions. rsc.org Solvents can influence the stability of the ground states, transition states, and intermediates through solvation effects. researchgate.net For reactions involving polar or charged species, polar solvents tend to accelerate the reaction rate.

Temperature also plays a crucial role. According to the Eyring equation, the rate constant of a reaction is dependent on the Gibbs free energy of activation (ΔG‡). Lowering the reaction temperature generally increases the stereoselectivity of a reaction because the difference in the activation energies for the formation of the diastereomeric products becomes more significant relative to the available thermal energy.

Table 2: Effect of Solvent and Temperature on Diastereomeric Excess (d.e.) for a Model Acylation

| Solvent | Temperature (°C) | Diastereomeric Excess (%) |

|---|---|---|

| Hexane | 25 | 75 |

| Dichloromethane | 25 | 82 |

| Acetonitrile | 25 | 88 |

| Dichloromethane | 0 | 90 |

| Dichloromethane | -20 | 94 |

Note: Data are hypothetical and for illustrative purposes.

Theoretical Chemistry Approaches

Theoretical chemistry, particularly quantum chemical calculations, has become an indispensable tool for studying the mechanisms of reactions involving chiral molecules like this compound. nih.gov These methods allow for the detailed examination of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. acs.org

Density Functional Theory (DFT) is a widely used method for these investigations, providing a good balance between accuracy and computational cost. nih.gov DFT calculations can be used to:

Determine the geometries and energies of reactant, transition state, and product structures. acs.org

Calculate the activation barriers for different reaction pathways, allowing for the prediction of the major product. acs.org

Analyze the electronic structure of molecules to understand the nature of bonding and intermolecular interactions.

Simulate the effect of solvents on the reaction mechanism.

By combining theoretical calculations with experimental results, a comprehensive understanding of the factors that control the stereoselectivity of reactions involving this compound can be achieved. frontiersin.org This synergy is crucial for the rational design of new and more efficient stereoselective synthetic methods.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently employed to determine the geometries of reactants, transition states, and products, and to calculate the energetics of reaction pathways. For reactions involving acyl chlorides like this compound, DFT can elucidate mechanistic details, such as the energy barriers associated with nucleophilic attack or elimination pathways.

DFT calculations can predict key energetic parameters that define a reaction's feasibility and rate. The activation energy barrier (ΔE‡) and the Gibbs free energy of activation (ΔG‡) are critical values that can be determined. For instance, in studies of similar S_N2-type reactions, such as the Menshutkin reaction between methyl chloride and trimethylamine, DFT functionals like B3LYP and MPW1K have been used to estimate these barriers. nih.gov Such calculations have shown that activation barriers are highly sensitive to the solvent environment, with significant decreases in barrier height observed in polar solvents compared to the gas phase. nih.gov

A typical DFT study on a reaction involving this compound would first involve optimizing the geometries of the reactants. This is followed by a search for the transition state structure connecting the reactants to the products. Frequency calculations are then performed to confirm the nature of these stationary points. The resulting energy values allow for the construction of a detailed reaction energy profile.

Table 1: Illustrative Reaction Energetics Calculated via DFT for a Hypothetical Nucleophilic Acyl Substitution The following data is representative of typical values obtained from DFT calculations for nucleophilic acyl substitution reactions and serves as an illustrative example.

| Parameter | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | Water (kcal/mol) |

|---|---|---|---|

| Energy of Reactant Complex (ΔE_complex) | -5.2 | -7.8 | -9.5 |

| Activation Energy (ΔE‡) | 25.8 | 18.3 | 15.1 |

| Energy of Product Complex (ΔE_product) | -15.4 | -22.1 | -28.7 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.1 | 21.0 | 18.3 |

These calculations provide quantitative insights, indicating, for example, that a reaction is significantly faster in a polar protic solvent like water. Such computational studies can guide the selection of optimal reaction conditions and provide a fundamental understanding of the factors controlling reactivity.

Molecular Dynamics Simulations of Chiral Recognition Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly valuable for studying the non-covalent interactions that underpin chiral recognition—a process critical in enantioselective separations, catalysis, and biological interactions.

In the context of this compound, MD simulations could be used to model its interaction with a chiral resolving agent, a chiral stationary phase in chromatography, or a chiral catalyst. These simulations track the trajectories of each atom in the system over time, allowing for the analysis of binding modes, interaction energies, and the conformational dynamics of the interacting species. nih.govnih.gov

Successful chiral recognition relies on the formation of transient diastereomeric complexes with different stabilities. MD simulations can elucidate the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that contribute to the stability of these complexes. nih.govnsf.gov By calculating the binding free energy for each enantiomer with a chiral selector, it is possible to predict which enantiomer will bind more strongly, thus explaining the basis of enantioselective separation. nsf.gov

Key analyses performed during MD simulations include:

Binding Free Energy Calculations: To quantify the strength of interaction between the chiral molecule and the selector.

Radial Distribution Functions: To understand the spatial arrangement of molecules and identify key interaction distances.

Solvent Accessible Surface Area (SASA): To determine the extent to which a ligand is embedded within a binding pocket or exposed to the solvent. nsf.gov

Table 2: Key Parameters Analyzed in MD Simulations for Chiral Recognition This table outlines the typical parameters and insights gained from MD simulations of chiral interactions, as seen in studies of various chiral molecules. nih.govnsf.govnsf.gov

| Parameter | Description | Significance for Chiral Recognition |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The overall free energy change upon binding of the ligand to the selector. | A significant difference in ΔG_bind between the (R) and (S) diastereomeric complexes indicates effective chiral discrimination. |

| Intermolecular Hydrogen Bonds | The number and lifetime of hydrogen bonds formed between the analyte and the chiral selector. | Stereoselective hydrogen bonding patterns are often a primary driver of chiral recognition. |

| Binding Pocket Analysis | Characterization of the size, shape, and electrostatic properties of the site where the analyte binds. | Determines the steric and electronic complementarity between the enantiomers and the selector. |

| Diffusion Coefficient | A measure of how quickly a molecule moves through the solvent. | Differences in the diffusion coefficients of enantiomers in the presence of a chiral resolving agent can be observed and quantified. nih.gov |

By integrating these computational approaches, researchers can gain a comprehensive, atom-level understanding of the mechanisms involving this compound, from its fundamental reactivity to the subtle interactions that govern its stereochemical behavior.

Catalytic Enantioselective Transformations Featuring S 2 Methylbutanoyl Chloride

Organocatalytic Acylation Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. In the context of acylation, chiral organocatalysts are pivotal for activating acyl donors or the receiving nucleophiles to achieve high levels of stereocontrol. (S)-2-Methylbutanoyl chloride, as a chiral electrophile, can participate in these reactions, often leading to diastereoselective outcomes or kinetic resolutions.

Development of Chiral Amine and Phosphine (B1218219) Catalysts

The development of chiral nucleophilic catalysts, particularly those based on amine and phosphine scaffolds, has been a major advancement in asymmetric acylation. Chiral amines, often derivatives of 4-(Dimethylamino)pyridine (DMAP), and chiral phosphines function by reacting with the acyl chloride to form a highly reactive, chiral acylating intermediate, such as a chiral acylpyridinium or acylphosphonium ion. This intermediate then acylates the nucleophile (e.g., an alcohol) in an enantioselective manner.

Chiral phosphines have also been extensively developed for a variety of asymmetric transformations. beilstein-journals.orgnih.gov Their nucleophilic character allows them to act as catalysts in acylation reactions, similar to chiral amines. The choice between an amine or a phosphine catalyst often depends on the specific substrate and reaction conditions, with each class of catalyst offering a unique profile of reactivity and selectivity. beilstein-journals.org

Enantioselective Acylation of Prochiral Substrates

A key application of chiral acylating agents and catalysts is the desymmetrization of prochiral or meso compounds, such as meso-diols. In these reactions, the two equivalent functional groups of the substrate are differentiated, with only one being acylated, thereby generating a chiral product.

For instance, the enantioselective acylation of meso-1,2-diols can be achieved using an acyl chloride in the presence of a chiral catalyst. researchgate.net While specific examples detailing this compound are not prevalent in seminal literature, the principle remains directly applicable. A chiral catalyst, for example a chiral binuclear Zn(II) complex, can coordinate to the meso-diol, holding it in a specific conformation. researchgate.net The subsequent acylation with this compound would then occur on one of the two hydroxyl groups, with the facial selectivity being controlled by the catalyst's chiral environment. The inherent chirality of the acyl chloride itself introduces an additional layer of stereochemical control.

This strategy is highly effective for the synthesis of complex chiral molecules from simple, symmetric precursors. researchgate.net The table below summarizes representative results for the desymmetrization of a meso-diol using benzoyl chloride, illustrating the typical yields and enantioselectivities achieved in such organocatalytic processes. The use of this compound in such a system would be expected to yield diastereomeric products, with the ratio depending on the compatibility between the substrate-catalyst complex and the chiral acylating agent.

| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (1R,2R)-DPEN-Zn Complex | CH2Cl2 | 24 | 85 | 92 | researchgate.net |

| (1S,2S)-DPEN-Zn Complex | CH2Cl2 | 24 | 88 | 91 | researchgate.net |

| (1R,2R)-DPEN-Zn Complex | Toluene | 48 | 75 | 85 | researchgate.net |

| (S,S)-PhBox-CuCl2 | EtOAc | 12 | 90 | 95 | researchgate.net |

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a broad spectrum of reactions for stereocontrolled bond formation. Acyl chlorides are versatile reagents in this context, capable of participating in reactions ranging from cross-coupling to electrophilic aromatic substitution.

Chiral Lewis Acid Catalysis in Reactions with this compound

Chiral Lewis acids are catalysts that activate electrophiles by coordinating to a Lewis basic site, thereby lowering the energy of the transition state for nucleophilic attack and creating a defined chiral environment around the reaction center. In reactions involving this compound, a chiral Lewis acid would coordinate to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

A classic example is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring to form a ketone. organic-chemistry.orgrsc.orgnih.gov While typically catalyzed by strong, achiral Lewis acids like AlCl₃, asymmetric versions using chiral catalysts have been developed. rsc.org When this compound is used in such a reaction catalyzed by a chiral Lewis acid, the catalyst controls the facial selectivity of the nucleophilic attack from the arene onto the activated acyl chloride. The stereochemical outcome is determined by the combined influence of the chiral Lewis acid and the inherent chirality of the acyl chloride.

The general mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, which may lead to the formation of a chiral acylium ion. This electrophile then undergoes attack by the aromatic nucleophile, with the trajectory of attack dictated by the steric and electronic properties of the chiral Lewis acid catalyst, leading to an enantioenriched product.

Transition Metal Complexes for Stereocontrolled Bond Formation

Transition metals, particularly palladium, rhodium, and nickel, are widely used to catalyze cross-coupling reactions where acyl chlorides are key reactants. These reactions typically begin with the oxidative addition of the C-Cl bond of the acyl chloride to a low-valent metal center (e.g., Pd(0)). This step forms a metal-acyl complex.

If a chiral ligand is coordinated to the metal center, this metal-acyl intermediate becomes chiral. This intermediate can then undergo various subsequent reactions, such as transmetalation with an organometallic reagent followed by reductive elimination, to form a new C-C bond in a stereocontrolled manner. The enantioselectivity of the final product is dictated by the chiral ligands on the metal, which control the geometry of the intermediates and the transition state of the bond-forming reductive elimination step.

The use of this compound in these transformations provides a chiral acyl group that can be transferred. For example, in a nickel-catalyzed reductive cross-coupling, the chiral acyl group can be coupled with other organic fragments. researchgate.net The stereochemical integrity of the α-carbon in this compound is typically retained throughout the catalytic cycle, allowing for the synthesis of complex chiral ketones.

Biocatalytic Modifications and Derivatizations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. Lipases are particularly well-suited for reactions involving acyl compounds and are widely used for the kinetic resolution of racemic alcohols and amines. nih.govscielo.br

In a typical lipase-catalyzed kinetic resolution, a racemic alcohol is acylated using an acyl donor. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer of the alcohol at a much higher rate than the other. This compound can serve as the acyl donor in such resolutions. The enzyme would catalyze the transfer of the (S)-2-methylbutanoyl group to one enantiomer of the alcohol, resulting in a mixture of the acylated enantiomer (as a diastereomeric ester) and the unreacted, enantioenriched enantiomer of the alcohol. researchgate.net

This method is highly effective for producing optically pure alcohols, esters, and amines. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are known for their broad substrate scope and high enantioselectivity in these transformations. nih.govmdpi.com The table below shows representative data for the kinetic resolution of racemic alcohols using enzymatic acylation, highlighting the high conversions and enantiomeric excesses that can be achieved.

| Enzyme | Substrate | Acyl Donor | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|

| Novozym 435 | (R,S)-2-Butanol | Vinyl acetate | ~50 | ~90 | nih.gov |

| CAL-A | rac-1-methyl-2,3-dihydro-1H-inden-1-ol | Vinyl butyrate | 45 | 99 | scielo.br |

| Novozym 435 | (rac)-1-Phenylethanol | Isopropenyl acetate | >96 (DKR) | 98 | mdpi.com |

| PCL | (R,S)-2-Octanol | - | - | 98 (S-enantiomer) | researchgate.net |

*DKR = Dynamic Kinetic Resolution

Enzymatic methods can also be applied to the synthesis or modification of more complex molecules, including polymers and pharmaceuticals, where the chemoselectivity and regioselectivity of enzymes are highly advantageous. nih.govmdpi.commdpi.com

Enzyme-Mediated Synthesis of Enantiopure 2-Methylbutanoic Acid

The direct enzymatic synthesis of enantiopure (S)-2-methylbutanoic acid offers a green and efficient alternative to traditional chemical methods, which often require harsh reagents and complex separation processes. nih.gov A notable biosynthetic approach involves the use of microorganisms that can catabolize specific amino acids to produce the desired chiral acid.

One such method utilizes the bacterium Bacillus spizizenii ATCC 6633 for the production of (S)-2-methylbutanoic acid [(S)-2-MBA] through the catabolism of L-isoleucine. nih.gov This microbial process has been optimized to achieve high yields and excellent enantiomeric purity. Research has demonstrated that under specific culture conditions, Bacillus spizizenii can efficiently convert L-isoleucine into (S)-2-MBA. Mechanistic studies suggest that the depletion of glucose in the culture medium triggers the accumulation of (S)-2-MBA, which is consistent with starvation-induced secondary metabolism. nih.gov This biocatalytic approach is cost-effective and environmentally friendly as it avoids racemic separation steps. nih.gov

Key findings from the optimization of this microbial synthesis are summarized in the table below.

| Parameter | Optimized Condition | Result | Enantiomeric Excess (ee) |

| Temperature | 45 °C | \multirow{4}{}{3.67 g/L (S)-2-MBA} | \multirow{4}{}{99.32%} |

| Inoculation Size | 8% | ||

| Glucose Concentration | 5 g/L | ||

| L-isoleucine Concentration | 8 g/L |

Lipase and Esterase Catalysis in the Resolution of Related Compounds

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a widely used strategy for obtaining enantiopure compounds. Lipases and esterases are particularly effective biocatalysts for the kinetic resolution of racemic carboxylic acids and their esters due to their stereoselectivity.

The enzymatic resolution of racemic 2-methylbutanoic acid is challenging because the small steric difference between the methyl and ethyl groups attached to the chiral center makes it difficult for enzymes to achieve efficient stereochemical recognition. researchgate.netresearchgate.netgoogle.com Despite this, various lipases have been successfully employed in the enantioselective esterification of (R,S)-2-methylbutanoic acid. nih.gov

For instance, the use of immobilized lipases in organic solvents has been extensively studied for the resolution of 2-methylbutanoic acid. nih.govacs.org Different lipases exhibit varying degrees of enantioselectivity, leading to the preferential synthesis of either the (R)- or (S)-ester. The choice of enzyme, solvent, and nucleophile can be tailored to obtain the desired enantiomer with high purity. nih.gov

The following table presents a summary of research findings on the lipase-catalyzed resolution of 2-methylbutanoic acid and its derivatives.

| Enzyme | Substrate | Reaction | Solvent | Product | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | (R,S)-2-Methylbutanoic acid | Esterification | Hexane | (R)-pentyl 2-methylbutyrate | 90% | 35 |

| Thermomyces lanuginosus Lipase | (R,S)-2-Methylbutanoic acid | Esterification | Hexane | (R)-pentyl 2-methylbutyrate | 91% | 26 |

| Candida rugosa Lipase | (R,S)-2-Methylbutanoic acid | Esterification | Hexane | (S)-pentyl 2-methylbutyrate | 75% | 10 |

| Rhizopus oryzae Lipase | (R,S)-2-Methylbutanoic acid | Esterification | Hexane | (S)-pentyl 2-methylbutyrate | 49% | 4 |

| Rhizomucor miehei Lipase | Racemic 2-methylbutanoic acid | Esterification | Isooctane | (S)-2-methylbutanoic acid methyl ester | High | Not specified |

| Aspergillus niger Lipase | Racemic 2-methylbutanoic acid | Esterification | Isooctane | (S)-2-methylbutanoic acid methyl ester | High | Not specified |

| Carica papaya Lipase | (R,S)-2-Methylalkanoic acids | Esterification | Isooctane | (S)-ester | E > 98 for 2-methylhexanoic acid | 98.2 |

Future Research and Methodological Innovations for this compound

This compound , a chiral acyl chloride, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.netchemicalbook.com As industries move towards more efficient and environmentally responsible manufacturing, significant research efforts are being directed at innovating the synthesis and application of this important chemical intermediate. This article explores the future directions and emerging methodologies poised to redefine the lifecycle of this compound, from its creation to its end-use.

Future Research Directions and Emerging Methodologies

Sustainable Synthesis of (S)-2-Methylbutanoyl Chloride

The drive for green chemistry is reshaping the production of fine chemicals. For this compound, this involves developing cleaner synthesis routes that minimize waste, reduce energy consumption, and utilize renewable raw materials.

Development of Solvent-Free or Low-Environmental Impact Processes

Traditional synthesis of acyl chlorides often involves chlorinated solvents and reagents like thionyl chloride or oxalyl chloride, which pose environmental and safety concerns. researchgate.netlibretexts.org Future research is focused on eliminating or replacing these hazardous components.

Solvent-free reaction conditions represent a significant step towards greener chemical processes. Research has shown that the conversion of carboxylic acids to acyl chlorides can be achieved under solvent-free or near solvent-free conditions, often with the aid of a catalyst. researchgate.net One promising approach is the use of solid-supported reagents or catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing solvent use. The development of methods using near-equimolar amounts of reagents in the presence of a catalyst, such as DMF, can achieve high conversions in short reaction times, minimizing waste. researchgate.net

Another avenue of exploration is the use of alternative, less hazardous chlorinating agents. While reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are effective, they produce problematic byproducts. libretexts.orgchemistrystudent.com The ideal process would involve a catalytic cycle with high atom economy, where the chlorinating agent is regenerated or produces benign byproducts like water.

Utilization of Renewable Feedstocks

The production of this compound is intrinsically linked to its precursor, (S)-2-methylbutanoic acid. wikipedia.org A key area of future research is the sustainable production of this precursor from renewable biomass.

L-isoleucine, an essential amino acid, is a direct and stereochemically pure precursor to (S)-2-methylbutanoic acid through established metabolic pathways. researchgate.net Advances in industrial biotechnology, particularly in fermentation and enzymatic processes, are enabling the large-scale production of amino acids from renewable feedstocks like glucose. nrel.gov Research is focused on engineering microbial strains to efficiently convert sugars into L-isoleucine and subsequently into (S)-2-methylbutanoic acid, creating a fully bio-based production route. researchgate.net

Beyond amino acids, lignocellulosic biomass is being explored as a source for C5 platform chemicals. researchgate.net Technologies that break down biomass into C5 and C6 sugars provide the fundamental building blocks for a bio-based economy. bio.org Fermentation or catalytic conversion of these sugars can lead to a variety of chiral molecules, including the precursors for this compound. nih.govglobal-bioenergies.com Biocatalytic methods, such as the use of lipases for the kinetic resolution of racemic 2-methylbutanoic acid, also offer a green pathway to obtaining the desired (S)-enantiomer. acs.orgresearchgate.net

| Strategy | Description | Key Research Areas | Potential Benefits |

|---|---|---|---|

| Solvent-Free Synthesis | Conducting the chlorination of (S)-2-methylbutanoic acid without organic solvents. | Development of solid catalysts, use of melt-phase reactions, alternative energy sources (microwave, ultrasound). | Reduced solvent waste, lower energy consumption, simplified product purification. |

| Renewable Feedstocks | Producing the C5 carbon backbone from biological sources instead of petrochemicals. | Metabolic engineering of microbes for L-isoleucine overproduction, enzymatic conversion pathways, biorefinery integration. researchgate.netresearchgate.net | Reduced carbon footprint, utilization of waste biomass, enhanced product sustainability. |

| Biocatalysis | Using enzymes for stereoselective synthesis of the (S)-2-methylbutanoic acid precursor. acs.org | Screening for novel enzymes (lipases, esterases), enzyme immobilization, process optimization. researchgate.net | High enantioselectivity, mild reaction conditions, reduced byproducts. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of acyl chlorides make them ideal candidates for modern synthesis technologies like flow chemistry and automated platforms. chemistrystudent.comcymitquimica.comchemguide.co.uk These approaches offer enhanced safety, control, and efficiency compared to traditional batch processing.

Microreactor Technologies for Enhanced Control and Efficiency